4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-21(2,3)14-7-5-13(6-8-14)19(24)22-20-23(4)15-11-16-17(12-18(15)27-20)26-10-9-25-16/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXGBCXAXRBWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps. The starting materials often include tert-butylbenzene, 3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazole, and benzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with a similar phenolic structure.
Benzamide: A simpler compound with a benzamide moiety.
Thiazole: A heterocyclic compound with a structure similar to the thiazole ring in the target compound.
Uniqueness
(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Biological Activity
The compound 4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, pharmacological properties, and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group , which enhances lipophilicity and steric hindrance. Its structure includes a dioxino-benzothiazole moiety that contributes to its chemical reactivity and potential pharmacological effects. The molecular formula is with a molecular weight of approximately 320.42 g/mol.
Structural Features
| Component | Description |
|---|---|
| tert-butyl group | Provides steric hindrance and lipophilicity |
| Dioxino structure | Enhances reactivity and biological interactions |
| Benzothiazole moiety | Known for various biological activities |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess antibacterial, antifungal, and antiprotozoal effects. The minimal inhibitory concentration (MIC) values for related compounds suggest that this class of compounds can be effective against various pathogens.
Anticancer Activity
Several studies have investigated the anticancer potential of benzothiazole derivatives. For example:
- Case Study 1 : A related benzothiazole compound demonstrated an IC50 value of 0.004 μM against T-cell proliferation, indicating potent activity against cancer cell lines .
- Case Study 2 : Another study reported that certain benzothiazole derivatives inhibited the interaction between amyloid beta peptide and its binding partners, suggesting a role in neurodegenerative conditions like Alzheimer's disease .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival.
Synthesis Methods
The synthesis of this compound can be approached through various methods involving the reaction of appropriate precursors. Common strategies include:
- Condensation Reactions : Combining dioxin derivatives with benzothiazole precursors.
- Functional Group Modifications : Introducing functional groups to enhance biological activity.
Q & A
Q. What are the key steps in synthesizing 4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step organic reactions:
Core Heterocycle Formation : React benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors under basic conditions (e.g., NaH in DMF) to form the fused benzothiazole-dioxane core .
Amidation : Couple the intermediate with 4-tert-butylbenzoyl chloride using a coupling agent (e.g., DCC or EDC) in anhydrous THF or DMF .
Purification : Isolate the product via column chromatography and recrystallization.
Q. Optimization Strategies :
- Temperature : Maintain 0–5°C during amidation to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocycle formation .
- Catalysts : Use DMAP as a catalyst to improve amidation yields .
Q. Table 1: Critical Reaction Parameters
| Step | Key Parameters | Optimal Conditions |
|---|---|---|
| Core Formation | Base, Solvent | NaH, DMF, 0°C |
| Amidation | Coupling Agent | DCC, THF, RT |
| Purification | Method | Silica gel (hexane:EtOAc 7:3) |
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the dioxane-benzothiazole fusion and tert-butyl group placement . Key signals: tert-butyl protons (δ 1.3–1.5 ppm), dioxane oxygens (δ 4.2–4.5 ppm).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 502.04) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzothiazole-dioxane core .
- Humidity Control : Use desiccants to avoid hydrolysis of the amide bond .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved when testing this compound against related analogs?
Methodological Answer:
- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to compare IC₅₀ values across assays .
- Assay Validation : Include positive controls (e.g., known kinase inhibitors) to confirm target engagement .
- Data Normalization : Apply Z-score analysis to account for batch-to-batch variability in cell-based assays .
Q. Table 2: Comparative Activity of Analogues
| Compound | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Parent | Kinase X | 0.45 ± 0.12 | High selectivity |
| Analog A | Kinase X | 1.20 ± 0.30 | Reduced solubility |
| Analog B | Off-target | >10 | Inactive |
Q. What computational methods are effective in identifying biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries, prioritizing ATP-binding pockets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and ligand-protein interactions .
- Pharmacophore Modeling : Align with known benzothiazole inhibitors to predict shared targets (e.g., EGFR, CDK2) .
Q. How can the compound’s aqueous solubility be improved without compromising bioactivity?
Methodological Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the para position of the benzamide .
- Salt Formation : Convert to hydrochloride or phosphate salts (test solubility via shake-flask method) .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via dynamic light scattering) .
Q. What strategies address low yields in the final amidation step?
Methodological Answer:
- Catalyst Screening : Test HOBt, HOAt, or PyBOP to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yields by 15–20% .
- In Situ Activation : Use T3P® reagent to minimize racemization and side-product formation .
Q. How to design SAR studies focusing on the benzothiazole-dioxane core?
Methodological Answer:
- Core Modifications : Synthesize derivatives with variable substituents (e.g., methyl, chloro, nitro) at positions 3 and 6 .
- Bioisosteric Replacement : Replace dioxane with morpholine or piperazine rings to assess ring flexibility .
- Activity Cliffs : Use Free-Wilson analysis to correlate substituent effects with potency .
Q. Table 3: SAR Key Findings
| Modification | Activity Trend | Structural Insight |
|---|---|---|
| 3-Methyl | ↑ Potency | Enhances hydrophobic interactions |
| 6-Nitro | ↓ Solubility | Induces crystallinity |
| Dioxane→Morpholine | ↔ Activity | Maintains hydrogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
